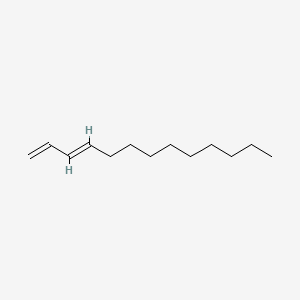
(3E)-trideca-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-trideca-1,3-diene is an organic compound characterized by a long carbon chain with two double bonds located at the first and third positions. The “3E” notation indicates the configuration of the double bond at the third position, which is in the E (trans) configuration. This compound is part of the diene family, which are hydrocarbons containing two double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-trideca-1,3-diene typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes such as olefin metathesis, where catalysts like Grubbs’ catalyst are used to rearrange the carbon-carbon double bonds in alkenes. This method is advantageous due to its efficiency and the ability to produce large quantities of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-trideca-1,3-diene can undergo various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can convert the double bonds into single bonds, yielding tridecane.
Substitution: Halogenation reactions can occur where halogens like bromine or chlorine add across the double bonds, forming dihalides.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products
Oxidation: Epoxides, diols.
Reduction: Tridecane.
Substitution: Dihalides.
Applications De Recherche Scientifique
(3E)-trideca-1,3-diene has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and other materials due to its reactive double bonds.
Mécanisme D'action
The mechanism of action of (3E)-trideca-1,3-diene in biological systems involves its interaction with cellular membranes and enzymes. The double bonds in the compound can interact with membrane lipids, potentially disrupting membrane integrity and function. Additionally, this compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-trideca-1,3-diene: Characterized by its specific double bond configuration and long carbon chain.
(2E)-trideca-1,2-diene: Similar structure but with the double bond at the second position.
(4E)-trideca-1,4-diene: Double bond at the fourth position.
Uniqueness
This compound is unique due to its specific double bond configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to distinct chemical and biological properties compared to other dienes with different double bond positions.
Propriétés
Numéro CAS |
38725-49-4 |
|---|---|
Formule moléculaire |
C13H24 |
Poids moléculaire |
180.33 g/mol |
Nom IUPAC |
(3E)-trideca-1,3-diene |
InChI |
InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3,5,7H,1,4,6,8-13H2,2H3/b7-5+ |
Clé InChI |
IRVGWDJFZXOKDK-FNORWQNLSA-N |
SMILES isomérique |
CCCCCCCCC/C=C/C=C |
SMILES canonique |
CCCCCCCCCC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


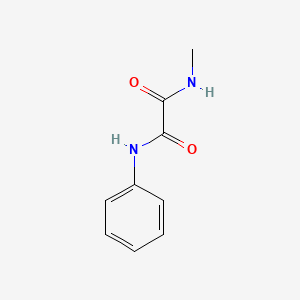
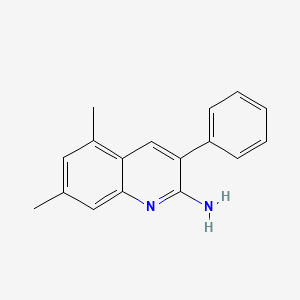
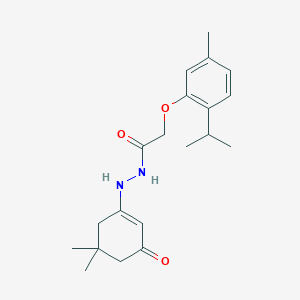
![N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14154199.png)
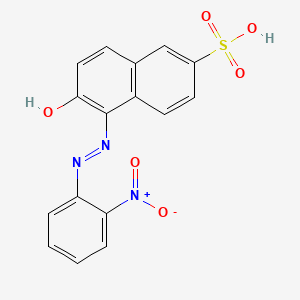
![2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol](/img/structure/B14154208.png)
![1-(3,5-Dimethylphenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14154222.png)
![2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol](/img/structure/B14154229.png)
![(1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine](/img/structure/B14154237.png)
![(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B14154244.png)
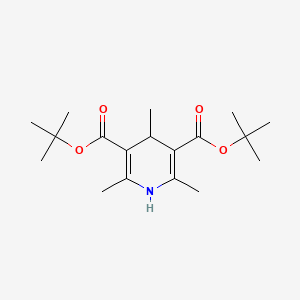
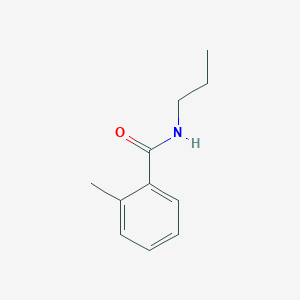
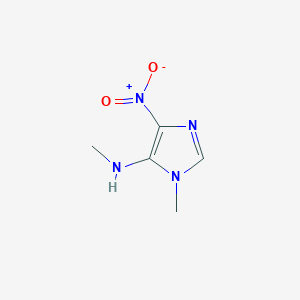
![Ethyl 2-[(ethylsulfanyl)carbonyl]butanoate](/img/structure/B14154277.png)
